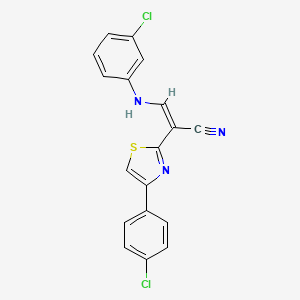

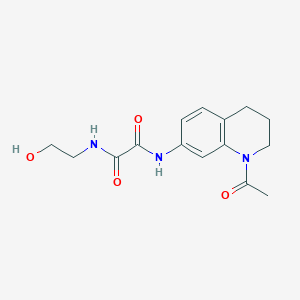

![molecular formula C8H7N3O B2778449 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde CAS No. 1556129-46-4](/img/structure/B2778449.png)

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde” is a chemical compound with the molecular weight of 161.16 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .

Physical And Chemical Properties Analysis

“1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde” is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Characterization

"1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde" and its derivatives have been synthesized and characterized, serving as a foundation for further exploration of their properties and applications in various fields of research. For instance, novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives were synthesized by condensation with 2,3-dihydro-1H-inden-1-one, showcasing the compound's versatility as a precursor for creating diverse chemical structures with potential antimicrobial activities (Swamy et al., 2019).

Catalysis

The compound and its derivatives have been applied in catalytic processes, highlighting their utility in synthetic chemistry. For example, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, demonstrating the compound's role in facilitating efficient chemical transformations (Saleem et al., 2013).

Antimicrobial Activity

Compounds synthesized from "1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde" have been evaluated for their antimicrobial properties. A new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, underscoring the potential use of these compounds in developing new antimicrobial agents (Bhat et al., 2016).

Structural Analysis

The structural analysis of derivatives of "1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde" has contributed to the understanding of their chemical behavior and interaction patterns. For example, the crystal structures of related compounds have been reported, offering insights into their molecular arrangements and potential reactivity, which is crucial for designing molecules with desired properties and functions (Gonzaga et al., 2016).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions for the study of “1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their diverse properties and biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name |

1-methylbenzotriazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTOXNCVHSELRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2778366.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2778368.png)

![Dimethyl 3-[(tert-butoxycarbonyl)amino]pentanedioate](/img/structure/B2778370.png)

![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B2778375.png)

![N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2778377.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B2778378.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2778386.png)